![molecular formula C15H19Cl2NO5S B225371 Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)

Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

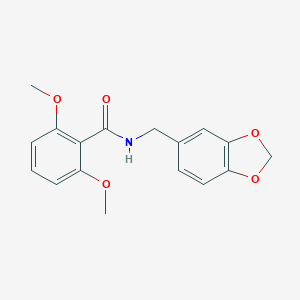

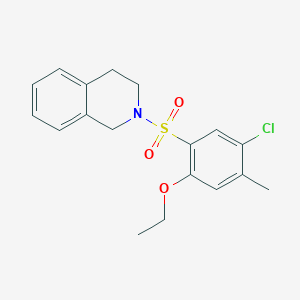

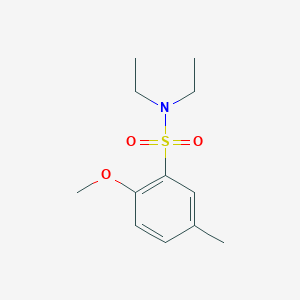

Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. It belongs to the family of sulfonamide compounds and has been extensively studied for its effects on various biological systems.

Applications De Recherche Scientifique

DIDS has been extensively used in scientific research for its ability to inhibit chloride channels, anion transporters, and carbonic anhydrases. It has been used to study the role of chloride channels in various biological systems such as the nervous system, muscle cells, and epithelial cells. DIDS has also been used to study the role of anion transporters in red blood cells, kidney cells, and other cells that are involved in the transport of ions across cell membranes. Furthermore, DIDS has been used to study the role of carbonic anhydrases in regulating the pH of various biological fluids such as blood, cerebrospinal fluid, and gastric juice.

Mécanisme D'action

DIDS inhibits chloride channels and anion transporters by binding to their extracellular domains. It also inhibits carbonic anhydrases by binding to their active sites. The binding of DIDS to these proteins results in the inhibition of their activity, which leads to a decrease in the transport of ions and regulation of pH.

Biochemical and Physiological Effects

DIDS has been shown to have various biochemical and physiological effects on different biological systems. It has been shown to reduce the amplitude and frequency of action potentials in neurons, decrease the contractility of smooth muscle cells, and inhibit the transport of anions in red blood cells and kidney cells. Furthermore, DIDS has been shown to decrease the secretion of gastric acid and increase the secretion of bicarbonate in the stomach.

Avantages Et Limitations Des Expériences En Laboratoire

DIDS has several advantages for lab experiments. It is a potent inhibitor of chloride channels, anion transporters, and carbonic anhydrases, which makes it an excellent tool for studying the role of these proteins in biological systems. It is also relatively easy to synthesize and purify, which makes it readily available for research. However, DIDS has some limitations as well. It is not very selective, and it can inhibit other proteins in addition to chloride channels, anion transporters, and carbonic anhydrases. Therefore, researchers must be cautious when interpreting their results.

Orientations Futures

For research could include the development of more selective inhibitors and investigating the effects of DIDS on other biological systems.

Méthodes De Synthèse

The synthesis of DIDS involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with piperidine and ethylamine. The reaction results in the formation of DIDS as a white crystalline powder. The purity of the compound can be improved by recrystallization and purification using various techniques such as column chromatography, HPLC, and TLC.

Propriétés

Nom du produit |

Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate |

|---|---|

Formule moléculaire |

C15H19Cl2NO5S |

Poids moléculaire |

396.3 g/mol |

Nom IUPAC |

ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-3-carboxylate |

InChI |

InChI=1S/C15H19Cl2NO5S/c1-3-23-15(19)10-5-4-8-18(9-10)24(20,21)12-7-6-11(16)13(17)14(12)22-2/h6-7,10H,3-5,8-9H2,1-2H3 |

Clé InChI |

PWRVWZIZWQJOMT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |

SMILES canonique |

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B225290.png)

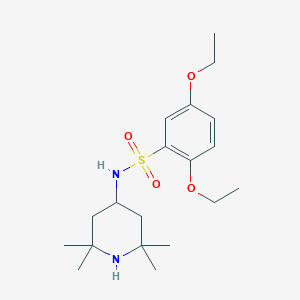

![2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B225362.png)

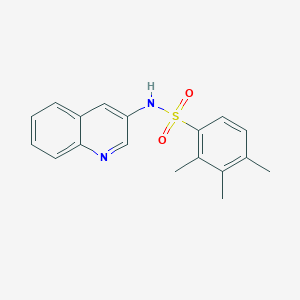

![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)

![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)